molecular formula C9H9NO2 B2645636 (3-Methyl-1,2-benzoxazol-6-yl)methanol CAS No. 1785453-07-7

(3-Methyl-1,2-benzoxazol-6-yl)methanol

Cat. No. B2645636
M. Wt: 163.176
InChI Key: GTFITXKUYKYRBL-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of benzoxazole derivatives involves various methods . A new series of benzoxazole analogues was synthesized and checked for their in vitro antibacterial, antifungal, and anticancer activities . The method to synthesize the designed benzoxazole derivatives is given in Scheme 1. Initially, 2- (chloromethyl)-1 H -benzo [ d ]imidazole ( I) was synthesized by the reaction of ortho phenylenediamine, chloroacetic acid, and hydrochloric acid .


Chemical Reactions Analysis

Benzoxazole derivatives have been synthesized via different pathways . The reaction of ortho-substituted anilines with functionalized orthoesters yields benzoxazole . An iron-catalyzed hydrogen transfer strategy for the redox condensation of o-hydroxynitrobenzenes with alcohols provides a wide range of 2-substituted benzoxazoles .

Scientific Research Applications

Catalyst for Huisgen 1,3-dipolar Cycloadditions

Research indicates that compounds with benzoxazole functionalities can serve as ligands in complex formations that catalyze Huisgen 1,3-dipolar cycloadditions. For instance, a tris(1-benzyl-1H-1,2,3-triazol-4-yl)methanol ligand forms a stable complex with CuCl, showcasing outstanding catalytic efficiency for CuAAC reactions under mild conditions, demonstrating the potential of benzoxazole derivatives in catalysis (Ozcubukcu et al., 2009).

Methanol as a Hydrogen Source and C1 Synthon

The utilization of methanol, potentially in reactions involving benzoxazole derivatives, highlights its role as a hydrogen source and C1 synthon in chemical synthesis and energy technologies. Research on methanol's application in organic synthesis underpins its importance in the development of clean and cost-competitive methods, including the selective N-methylation of amines (Sarki et al., 2021).

Encapsulation in Zeolite for Catalysis

The encapsulation of molybdenum(VI) complexes with thiazole-hydrazone ligand in zeolite Y serves as an efficient reusable catalyst for the oxidation of primary alcohols and hydrocarbons, showcasing the potential of combining benzoxazole derivatives with metal complexes for enhanced catalytic activity and reusability (Ghorbanloo & Alamooti, 2017).

Fluorescent Probes Based on Benzoxazole Skeleton

Benzoxazole derivatives have been explored for their photophysical properties, acting as efficient fluorescent probes. The emission bands of these compounds are sensitive to solvent polarity, indicating their potential use in sensing applications. High molar absorption coefficient values and fluorescence quantum yields make them suitable for various bio-imaging and sensing purposes (Guzow et al., 2007).

Future Directions

Benzoxazole derivatives have been extensively used as a starting material for different mechanistic approaches in drug discovery . There has been a large upsurge in the synthesis of benzoxazole via different pathways . The present article presents recent advances in synthetic strategies for benzoxazole derivatives since 2018 . Therefore, it can be inferred that the research and development of benzoxazole derivatives, including “(3-Methyl-1,2-benzoxazol-6-yl)methanol”, have promising future directions.

properties

IUPAC Name

(3-methyl-1,2-benzoxazol-6-yl)methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO2/c1-6-8-3-2-7(5-11)4-9(8)12-10-6/h2-4,11H,5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTFITXKUYKYRBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC2=C1C=CC(=C2)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3-Methyl-1,2-benzoxazol-6-yl)methanol

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